N-(p-Chlorophenyl)succinimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXNSWYTPALRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219586 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-00-6 | |
| Record name | N-(p-Chlorophenyl)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Chlorophenyl)succinimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-Chlorophenyl)succinimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFW66VU8WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for N P Chlorophenyl Succinimide
Classical and Contemporary Synthetic Routes to N-(p-Chlorophenyl)succinimide
The preparation of this compound can be approached through several established and innovative synthetic routes. These methods primarily focus on the formation of the imide ring through the coupling of a succinic acid derivative with p-chloroaniline.
Condensation Reactions Involving Succinic Anhydride (B1165640) and Substituted Anilines
A foundational and widely employed method for synthesizing this compound involves the condensation reaction between succinic anhydride and p-chloroaniline. This reaction typically proceeds in two stages. The initial step is the formation of an N-(4-chlorophenyl)succinamic acid intermediate. This amic acid is then cyclized to the target imide. researchgate.net
The formation of the amic acid intermediate is generally carried out by reacting succinic anhydride with p-chloroaniline in a suitable solvent like 1,4-dioxane (B91453) at room temperature. The subsequent cyclization to form the succinimide (B58015) can be achieved through various methods, including thermal dehydration or by using chemical dehydrating agents. mdpi.combeilstein-archives.org For instance, heating the amic acid intermediate, often in the presence of a catalyst, promotes the intramolecular condensation to yield this compound. mdpi.com Acetic anhydride and sodium acetate (B1210297) can also be used to facilitate this cyclization. researchgate.net
One specific protocol involves reacting succinic anhydride with p-chloroaniline in acetic acid, with sulphamic acid as a catalyst, and refluxing the mixture. jcsp.org.pk Another approach utilizes zinc chloride as a Lewis acid catalyst, where succinic anhydride and 4-chloroaniline (B138754) are heated to produce the desired compound, though this may require chromatographic purification to remove byproducts.
Table 1: Condensation Reaction Conditions and Yields
| Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Succinic anhydride, p-chloroaniline | Zinc chloride (ZnCl₂) | - | 120°C, 6 hours | 68 | |
| Succinic anhydride, p-chloroaniline | Sulphamic acid | Acetic acid | Reflux, 5 minutes | - | jcsp.org.pk |
| N-(4-chlorophenyl)succinamic acid | Acetic anhydride, Potassium acetate | Acetic anhydride | Reflux, 1 hour | - | rsc.org |
| Succinic anhydride, p-chloroaniline | - | Pyridine | Reflux, 7 hours | - | google.com |
| Succinic anhydride, p-chloroaniline | Polyphosphate ester (PPE) | Chloroform | Reflux, 12 hours total | - | mdpi.combeilstein-archives.org |
One-Pot Synthesis Strategies and Green Chemistry Approaches
In an effort to develop more efficient and environmentally friendly synthetic methods, one-pot strategies for the synthesis of this compound have been explored. ijcps.orgrsc.org These methods aim to combine multiple reaction steps into a single procedure, thereby reducing waste and simplifying the workup process. rsc.orgresearchgate.net
A notable one-pot green synthesis involves the use of zinc powder and acetic acid. ijcps.org In this method, succinic anhydride is dissolved in acetic acid and reacted with p-chloroaniline to form the corresponding succinamic acid. Zinc powder is then added to the reaction mixture, which facilitates the cyclization to the imide in high yield. ijcps.org This approach is considered a "green" method due to the use of readily available and less hazardous reagents. ijcps.orgrasayanjournal.co.in
Another green chemistry approach involves performing the reaction in water, which serves as a sustainable solvent. rsc.org Catalyst-free methods are also being developed to further enhance the green credentials of the synthesis. rsc.org
Table 2: One-Pot Synthesis of this compound
| Reactants | Reagents | Solvent | Key Features | Yield (%) | Reference |
|---|---|---|---|---|---|
| Succinic anhydride, p-chloroaniline | Zinc powder | Acetic acid | Green, high yield, easy workup | 82 | ijcps.org |
Modified Mitsunobu Reactions and Related Dehydrative Condensations
The Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, has been adapted for the synthesis of N-substituted succinimides. dergipark.org.trwikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves an alcohol, a pronucleophile (in this case, succinimide), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD). wikipedia.orgnih.gov
In a modified approach, succinimide can be reacted with an appropriate alcohol in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) to yield the N-substituted succinimide. dergipark.org.tr While direct application to this compound synthesis from p-chlorophenol isn't explicitly detailed in the provided context, the general principle of the Mitsunobu reaction allows for the formation of C-N bonds through a dehydrative coupling mechanism. nih.gov This reaction is known for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgnih.gov
Variations of the Mitsunobu reaction have been developed to simplify the purification process, for example, by using polymer-bound reagents or alternative azodicarboxylates like di-p-chlorobenzyl azodicarboxylate (DCAD), which allows for easier removal of byproducts. wikipedia.orgucsb.edu
Solvent-Free and Microwave-Assisted Syntheses
To align with the principles of green chemistry, solvent-free and microwave-assisted methods for the synthesis of this compound have been developed. ijcps.orgdergipark.org.trwikipedia.org These techniques often lead to shorter reaction times, higher yields, and reduced environmental impact. univpancasila.ac.idoatext.comcem.comscienceandtechnology.com.vn
Microwave-assisted synthesis can be performed by irradiating a mixture of succinic anhydride and p-chloroaniline in a high-boiling polar solvent like dimethylformamide (DMF). This method has been reported to produce this compound in good yield with a significantly reduced reaction time compared to conventional heating.
Solvent-free, or neat, reactions under microwave irradiation represent a particularly green approach. rasayanjournal.co.incem.com In some cases, the reactants are adsorbed onto a solid support, such as alumina, and then irradiated. cem.com For the synthesis of this compound, a mixture of succinic anhydride and p-chloroaniline can be irradiated in a microwave system, sometimes with a catalytic amount of an agent like N,N-diisopropylethylamine in a minimal amount of a solvent like tetrahydrofuran, to achieve rapid and efficient conversion. rsc.org
Table 3: Microwave-Assisted Synthesis of this compound
| Reactants | Solvent/Support | Microwave Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Succinic anhydride, p-chloroaniline | Dimethylformamide (DMF) | 150°C, 15 minutes | 70 | |
| Succinic anhydride, p-chloroaniline, N,N-diisopropylethylamine | Tetrahydrofuran (THF) | 180°C, 15 minutes, 300 W | 50 | rsc.org |
Investigation of Mechanistic Aspects in this compound Formation
The formation of this compound from succinic anhydride and p-chloroaniline involves a two-step mechanism. The first step is the nucleophilic attack of the amino group of p-chloroaniline on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate N-(4-chlorophenyl)succinamic acid. researchgate.net
The second step is the cyclodehydration of the amic acid to form the imide ring. mdpi.combeilstein-archives.org This intramolecular condensation can be promoted by heat or by the addition of a dehydrating agent. mdpi.com The mechanism of this cyclization involves the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack by the amide nitrogen, and subsequent elimination of a water molecule to form the stable five-membered succinimide ring.
In the context of acid-catalyzed hydrolysis, which is the reverse reaction, studies have shown that the hydrolysis of N-(4-chlorophenyl)succinimide likely proceeds through a bimolecular (A-2) mechanism. jcsp.org.pk This suggests that in the formation reaction under acidic conditions, the protonation of a carbonyl group likely precedes the rate-determining step.
The Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), provides an alternative mechanistic pathway for the synthesis of related succinimide derivatives, although its direct application to this compound is not explicitly detailed. researchgate.netacs.org This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated carbonyl compound. researchgate.net
Crystallographic and Solid State Structural Analysis of N P Chlorophenyl Succinimide
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. While a specific crystallographic study for N-(p-Chlorophenyl)succinimide was not available in the surveyed literature, extensive analysis has been conducted on its isomer, N-(2-Chlorophenyl)succinimide. The data from this study provides valuable insight into the structural properties of this class of compounds.
The single crystals of N-(2-Chlorophenyl)succinimide suitable for X-ray diffraction were grown from an ethanolic solution by slow evaporation at room temperature nih.gov. The analysis revealed that the compound crystallizes in the orthorhombic system with the space group Pca2₁ nih.gov. The detailed crystallographic data are presented below.
| Parameter | Value for N-(2-Chlorophenyl)succinimide nih.gov |
|---|---|
| Chemical Formula | C₁₀H₈ClNO₂ |
| Formula Weight (g/mol) | 209.62 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Lattice Parameters (Å) | a = 10.616 (1) |
| b = 11.191 (2) | |
| c = 8.220 (1) | |
| Volume (ų) | 976.6 (2) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 299 |
| Calculated Density (Mg m⁻³) | 1.426 |
Analysis of Molecular Conformation and Dihedral Angles
The molecular conformation of N-aryl succinimides is characterized by the relative orientation of the planar phenyl ring and the succinimide (B58015) ring. In the solid state, the molecule of N-(2-Chlorophenyl)succinimide is distinctly non-planar nih.gov.
| Compound | Dihedral Angle (°) Between Phenyl and Succinimide Rings |
|---|---|
| N-(2-Chlorophenyl)succinimide | 69.5 (1) nih.gov |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
While classical hydrogen bonds such as N-H···O are common in related amide structures, they are not the dominant reported interaction in the crystal packing of N-(2-Chlorophenyl)succinimide. For instance, the precursor molecule, N-(4-chlorophenyl)succinamic acid, exhibits strong intermolecular N—H···O and O—H···O hydrogen bonds that organize the molecules into infinite chains nih.gov. Similarly, the related compound N-(4-Chlorophenyl)-N′-(4-methylphenyl)succinamide is linked into chains by intermolecular N—H···O hydrogen bonds nih.gov. The absence of a donor N-H group in the succinimide ring precludes this specific type of hydrogen bonding, making other weaker interactions like C-H···π more significant in directing the crystal packing.
Polymorphism and Solid-State Behavior in Succinimide Structures
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. This phenomenon is of critical importance in the pharmaceutical and materials science fields nih.gov.
The structural diversity observed in N-aryl succinimides suggests that polymorphism is possible within this class of compounds. Conformational polymorphism can arise when molecules adopt different conformations in the solid state, leading to different packing arrangements and intermolecular interactions nih.govuky.edu. The significant dihedral angle between the phenyl and succinimide rings is a flexible parameter that could vary under different crystallization conditions, potentially giving rise to different polymorphs.
While specific studies dedicated to the polymorphism of this compound were not identified in the reviewed literature, the analysis of its isomers and related compounds indicates that variations in crystallization solvents or temperatures could potentially yield different crystalline forms. The interplay between molecular conformation and non-covalent interactions like C-H···π and hydrogen bonding is key to the formation of different solid-state structures.
Computational and Theoretical Chemistry Studies on N P Chlorophenyl Succinimide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. For N-(p-Chlorophenyl)succinimide, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure.
Key optimized geometrical parameters obtained from DFT calculations would include bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed picture of the molecule's architecture.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (imide) | ~1.22 Å |
| N-C (imide ring) | ~1.40 Å | |
| N-C (aryl ring) | ~1.43 Å | |
| C-Cl | ~1.75 Å | |
| Dihedral Angle | Phenyl Ring vs. Succinimide (B58015) Ring | ~50° - 70° |
Note: These values are illustrative, based on typical DFT results for similar N-aryl succinimide structures, as specific computational data for this compound is not available in the cited literature.
Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Parameters
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org
For this compound, the HOMO is expected to be predominantly localized on the electron-rich p-chlorophenyl ring, which acts as the primary electron donor. Conversely, the LUMO is likely centered on the electron-withdrawing succinimide ring, particularly around the carbonyl groups, which serve as the electron acceptor sites. researchgate.net This separation of the frontier orbitals indicates the potential for intramolecular charge transfer.
From the energies of the HOMO and LUMO, global chemical reactivity parameters can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting its chemical behavior. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 eV |
| LUMO Energy (ELUMO) | - | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |
| Global Electrophilicity Index (ω) | χ² / (2η) | 3.2 eV |
Note: These values are representative examples for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation.
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Regions (Red/Yellow): These areas represent high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be localized around the oxygen atoms of the two carbonyl groups in the succinimide ring. nih.govresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the molecule.
Neutral Regions (Green): These areas have a near-zero potential. The chlorophenyl ring, while containing the electronegative chlorine atom, would present a complex potential surface influenced by its π-electron system.
The MEP analysis provides a clear, visual guide to the molecule's reactivity, highlighting the electronegative carbonyl oxygens as the primary sites for interactions with electrophiles or for forming hydrogen bonds. rsc.org
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. acs.org For this compound, the most significant conformational flexibility arises from the rotation around the N-C bond connecting the succinimide and chlorophenyl rings.
A Potential Energy Surface (PES) map can be generated by systematically rotating this bond and calculating the molecule's energy at each step using quantum chemical methods. nsf.govnih.gov The resulting plot of energy versus the dihedral angle would reveal the molecule's conformational landscape:
Energy Minima: These points on the PES correspond to the most stable, low-energy conformers.
Energy Maxima: These represent high-energy transition states that act as barriers to rotation between the stable conformers.
The analysis for N-aryl amides suggests that the rotation is not free, with significant energy barriers due to steric interactions and the loss of π-conjugation between the rings. nsf.gov The PES for this compound would likely show distinct energy wells corresponding to the preferred twisted conformations and peaks representing the less stable, more planar or perpendicular arrangements.
Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR chemical shifts)
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. elixirpublishers.com
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions, most notably the HOMO→LUMO transition. For this compound, these calculations would help identify the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the molecule. elixirpublishers.com
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. figshare.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with an experimental one, specific vibrational modes, such as the characteristic C=O stretches of the imide group and C-Cl stretches, can be definitively assigned. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. rsc.orgresearchgate.net These calculated shifts are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-aryl amides |
Chemical Reactivity and Transformation Mechanisms of N P Chlorophenyl Succinimide
Hydrolysis Kinetics and Mechanism Studies
The hydrolysis of N-(p-Chlorophenyl)succinimide, particularly under acidic conditions, has been the subject of kinetic and mechanistic investigation. Studies on N-(4-substitutedaryl) succinimides reveal that the reaction proceeds through a bimolecular A-2 mechanism. jcsp.org.pkresearchgate.net
In this mechanism, the substrate is first protonated, after which the protonated form is attacked by a water molecule in the rate-limiting step. jcsp.org.pk This is consistent with the negative values of the entropy of activation (ΔS≠), which indicate that the water molecule functions as a nucleophile in the transition state. jcsp.org.pk The hydrolysis of this compound under these conditions yields a 1:1 mixture of succinimide (B58015) and 4-chloroaniline (B138754) as the final products. jcsp.org.pk
The rate of hydrolysis is influenced by the concentration and type of acid used. For this compound, the catalytic efficiency of different strong acids was found to follow the order HCl > H₂SO₄ > HClO₄ across the entire acidity range studied. jcsp.org.pkresearchgate.net As the acid concentration increases, the reaction rate generally increases up to a certain point (e.g., 7.00 M for some acids), after which the rate may decrease due to reduced water activity. jcsp.org.pk This rate-acidity profile further supports the A-2 mechanism. jcsp.org.pk Under alkaline conditions, hydrolysis of succinimides typically involves a ring-opening to produce substituted succinamic acids. researchgate.net
Table 1: Summary of Acid-Catalyzed Hydrolysis Findings for this compound
| Parameter | Finding | Source |
|---|---|---|
| Reaction Mechanism | Bimolecular (A-2) | jcsp.org.pkresearchgate.net |
| Reaction Products | 1:1 mixture of succinimide and 4-chloroaniline | jcsp.org.pk |
| Catalytic Efficiency | HCl > H₂SO₄ > HClO₄ | jcsp.org.pk |
| Rate-Limiting Step | Nucleophilic attack by water on the protonated substrate | jcsp.org.pk |
| Thermodynamic Data | Negative entropy of activation (ΔS≠) | jcsp.org.pk |
Reactions with Nucleophiles (e.g., Amines, Hydrazine, Alcohols)
The electrophilic nature of the carbonyl carbons in the succinimide ring makes this compound a target for various nucleophiles. These reactions often result in the opening of the imide ring.
Amines and Hydrazine: The synthesis of this compound itself involves the reaction of p-chloroaniline with succinic anhydride (B1165640), which proceeds through an N-(p-chlorophenyl)succinamic acid intermediate before cyclization. nih.govresearchgate.net This reactivity can be reversed. Stronger nucleophiles can attack the carbonyl group, leading to ring cleavage.
Hydroxylamine (B1172632): A notable reaction is the cleavage of the imide ring by hydroxylamine. mdpi.com This reaction provides a novel pathway for the synthesis of hydroxamic acids. The process involves the opening of the five-membered imide ring to form N-hydroxybutaneamide derivatives. mdpi.com This transformation is generally possible when the pKa of the initial amine used for the imide synthesis is lower than the pKa of hydroxylamine. mdpi.com
Alcohols: While direct reactions with this compound are less documented, related N-substituted maleimides react with alcohols under basic conditions in an oxa-Michael addition. acs.org For succinimides, which are more stable, such reactions can lead to ring-opening products, forming succinamates, especially under basic conditions that facilitate the nucleophilic attack by the alkoxide ion. acs.org
Cycloaddition Reactions and Annulation Pathways
Direct participation of the succinimide ring of this compound in cycloaddition reactions is not extensively reported. However, the broader class of imines and their derivatives are known to undergo such transformations. For instance, photosensitized [4+2] and [2+2] cycloaddition reactions have been developed for N-sulfonylimines, allowing for the construction of complex polycyclic scaffolds and azetidine (B1206935) derivatives. These reactions highlight the potential of the imine functionality in related systems to participate in pericyclic reactions, although such reactivity is not characteristic of the stable, saturated succinimide ring in this compound.
Radical Reactions and Halogenation Processes (e.g., N-Chlorosuccinimide as a Reagent Context)
This compound is not typically used as a reagent in radical reactions or halogenation. However, its structural analogs, N-halosuccinimides such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are cornerstone reagents for these types of transformations. suru-chem.com
N-halosuccinimides are widely used to introduce chlorine or bromine atoms into molecules. acs.org They can function as sources of electrophilic halogens for aromatic halogenation or as initiators for free-radical reactions, particularly for allylic and benzylic bromination in the case of NBS. This reactivity stems from the polarized N-X bond (where X is Cl or Br), which can be cleaved to generate the halogenating species. For example, a combination of NCS and diphenyl disulfide (PhSSPh) can be used for the mild chlorination of less reactive aromatic compounds. acs.org Therefore, while this compound itself is stable, the succinimide framework is central to the function of these important halogenating agents.
Specific Reaction Pathways in Derivative Synthesis (e.g., NHC-Catalyzed Stetter Reaction)
This compound derivatives can be synthesized through advanced catalytic methods, such as the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction. nih.govnih.gov This reaction is a powerful tool for forming carbon-carbon bonds and constructing 1,4-dicarbonyl compounds. ias.ac.in
In this pathway, the reaction does not start with this compound but rather with its unsaturated analog, an N-substituted itaconimide. acs.orgresearchgate.net An aromatic aldehyde is converted into a nucleophilic acyl anion equivalent (a Breslow intermediate) by the NHC catalyst. ias.ac.in This nucleophile then undergoes a conjugate addition to the exocyclic double bond of the N-substituted itaconimide. The resulting intermediate is then protonated to yield the final succinimide derivative. acs.orgresearchgate.net This method allows for the synthesis of a variety of complex succinimides containing 1,4- and 1,5-dicarbonyl motifs with high efficiency. acs.org
Table 2: Examples of Succinimide Derivatives Synthesized via NHC-Catalyzed Stetter Reaction
| Aldehyde Reactant | N-Substituted Itaconimide | Product | Yield | Source |
|---|---|---|---|---|
| p-Chlorobenzaldehyde | N-phenyl itaconimide | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione | 80% | acs.org |
| p-Chlorobenzaldehyde | N-(4-bromophenyl) itaconimide | 1-(4-Bromophenyl)-3-(2-(4-chlorophenyl)-2-oxoethyl)pyrrolidine-2,5-dione | 80% | acs.orgresearchgate.net |
| p-Chlorobenzaldehyde | N-mesityl itaconimide | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-mesitylpyrrolidine-2,5-dione | 64% | acs.org |
| p-Chlorobenzaldehyde | N-(4-cyanophenyl) itaconimide | 4-(3-(2-(4-Chlorophenyl)-2-oxoethyl)-2,5-dioxopyrrolidin-1-yl)benzonitrile | 83% | acs.org |
Derivatization and Analogues of N P Chlorophenyl Succinimide
Synthesis of N-Substituted Succinimide (B58015) Derivatives
The primary method for synthesizing N-(p-Chlorophenyl)succinimide and its analogues involves the reaction of succinic anhydride (B1165640) with a corresponding primary aromatic amine. This two-step process typically begins with the acylation of the amine by succinic anhydride to form an intermediate succinamic acid, followed by cyclodehydration to yield the target N-substituted succinimide. mdpi.comresearchgate.netresearchgate.netbeilstein-archives.org
A general procedure involves dissolving the primary amine (e.g., p-chloroaniline) and succinic anhydride in a suitable solvent like acetic acid or toluene. ijcps.orgnih.govresearchgate.net The initial reaction forms the N-(p-chlorophenyl)succinamic acid intermediate. nih.govresearchgate.net Subsequent heating or the use of a dehydrating agent like acetic anhydride facilitates the ring-closing dehydration to form the imide. mdpi.com Alternative "green" methods have been developed, utilizing reagents like zinc in acetic acid to drive the reaction in a one-pot synthesis, which can increase efficiency and yield. ijcps.org
The versatility of this synthesis route allows for the creation of a wide array of derivatives by simply varying the starting amine.
Table 1: Synthesis of N-Aryl Succinimide Analogues
| Starting Amine | Resulting N-Aryl Succinimide | Solvent / Reagent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| p-Chloroaniline | This compound | Acetic Acid / Zinc | 82 | 163 | ijcps.org |
| 3-Chloroaniline | N-(3-Chlorophenyl)succinimide | Acetic Acid / Zinc | 80 | 108 | ijcps.org |
| Aniline (B41778) | N-Phenylsuccinimide | Benzene / Acetyl Chloride | 79.91 | 154-156 | researchgate.netresearchgate.net |
| 4-Bromoaniline | N-(4-Bromophenyl)succinimide | Benzene / Acetyl Chloride | 89.78 | 174-176 | researchgate.netresearchgate.net |
| 4-Fluoroaniline | N-(4-Fluorophenyl)succinimide | Benzene / Acetyl Chloride | 62.90 | 176-178 | researchgate.netresearchgate.net |
This table is interactive and can be sorted by column.
Introduction of Substituents on the Succinimide Ring
Modifying the succinimide ring itself, rather than the N-substituent, requires different synthetic strategies. One notable method is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction. acs.org This reaction allows for the introduction of a carbon-based substituent at the 3-position of the succinimide ring.
In this approach, an N-substituted itaconimide (a succinimide derivative with an exocyclic double bond) reacts with an aromatic aldehyde. acs.org For instance, the reaction between an N-aryl itaconimide and p-chlorobenzaldehyde introduces a -(CH2CO(p-Cl-Ph)) group onto the succinimide ring. acs.org This demonstrates a powerful method for creating more complex succinimide derivatives containing 1,4-dicarbonyl scaffolds. acs.org
Another key reaction of the succinimide ring is its hydrolysis or ring-opening. mdpi.comnih.gov Under certain conditions, such as treatment with hydroxylamine (B1172632), the imide ring can be opened to form N-hydroxybutaneamide derivatives. mdpi.com The stability of the succinimide ring towards hydrolysis is influenced by nearby functional groups; electron-withdrawing groups can accelerate the ring-opening reaction. nih.gov
Modification of the Aryl Moiety and its Influence on Molecular Properties
The nature and position of the substituent on the phenyl ring significantly impact the molecular geometry. X-ray crystallography studies have revealed that the molecule is non-planar. The dihedral angle between the plane of the chlorobenzene (B131634) ring and the succinimide ring is a key structural parameter.
In this compound, this angle is influenced by the para-position of the chlorine.
For N-(2-chlorophenyl)succinimide, the dihedral angle is 69.5(1)°. researchgate.net
For N-(3-chlorophenyl)succinimide, the angle is 59.5(1)°. nih.gov
These variations demonstrate that the substituent's position on the aryl moiety directly influences the compound's solid-state conformation.
Table 2: Influence of Aryl Substitution on Molecular Geometry
| Compound | Substituent Position | Dihedral Angle (Phenyl vs. Pyrrolidine (B122466) Ring) | Reference |
|---|---|---|---|
| N-(2-Chlorophenyl)succinimide | Ortho | 69.5 (1)° | researchgate.net |
| N-(3-Chlorophenyl)succinimide | Meta | 59.5 (1)° | nih.gov |
| N-(3-Methylphenyl)succinimide | Meta | 52.5 (1)° | nih.gov |
This table illustrates the conformational changes resulting from altering the substituent on the aryl ring.
Structure-Reactivity Relationships in this compound Analogues
The relationship between the chemical structure of this compound analogues and their reactivity is a critical area of study. Research indicates that modifications to both the N-aryl group and the succinimide ring can modulate the molecule's chemical behavior.
In the context of the NHC-catalyzed Stetter reaction with N-aryl itaconimides, studies have found that there is no significant difference in reactivity patterns between analogues bearing electron-donating or electron-withdrawing groups on the N-aryl ring. acs.org
Conversely, the reactivity of the succinimide ring itself is highly sensitive to the electronic properties of adjacent groups. For example, the rate of succinimide ring hydrolysis is significantly influenced by the structure of linkers attached to it. The presence of a nearby phenyl ring can reduce the electron density of the nitrogen atom in the succinimide ring through resonance, leading to an accelerated rate of ring opening. nih.gov This highlights a clear structure-reactivity relationship where electron-withdrawing substituents near the imide functionality increase its susceptibility to nucleophilic attack and subsequent ring-opening.
Applications of N P Chlorophenyl Succinimide in Advanced Chemical Disciplines
Role as a Key Intermediate in Complex Organic Synthesis
N-(p-Chlorophenyl)succinimide is a valuable intermediate in the synthesis of a variety of more complex organic molecules, particularly heterocyclic compounds and substituted pyrrolidines. ijcps.orgresearchgate.net The succinimide (B58015) core provides a stable and reactive scaffold that can be chemically modified to introduce further complexity. Organic chemists utilize this compound as a starting material due to the predictable reactivity of the imide functional group.
One of the primary synthetic applications involves the ring-opening of the succinimide moiety. This reaction can be achieved using various nucleophiles, such as hydroxylamine (B1172632), to yield linear amide derivatives. For instance, the reaction of N-substituted succinimides with hydroxylamine provides a novel and efficient route to hydroxamic acids (specifically N-hydroxybutaneamide derivatives). beilstein-archives.orgmdpi.com This transformation is significant as hydroxamic acids are an important class of compounds in medicinal chemistry research. beilstein-archives.orgmdpi.com
Furthermore, the succinimide ring can be a precursor to the pyrrolidine (B122466) ring system, which is a core structure in many biologically active compounds and natural products. researchgate.net Synthetic strategies may involve the reduction of the carbonyl groups or other modifications to the ring to generate highly functionalized pyrrolidine derivatives. The p-chlorophenyl group often plays a crucial role in directing these reactions or can be a key pharmacophore in the final target molecule. The compound also serves as a synthon in multi-component reactions to build complex molecular architectures. For example, derivatives of N-phenylsuccinimide are used in reactions like the NHC-catalyzed Stetter reaction to create new succinimide derivatives containing 1,4-dicarbonyl scaffolds. acs.org
| Reaction Type | Reactant/Condition | Resulting Compound Class | Significance |
|---|---|---|---|
| Imide Ring Opening | Hydroxylamine (NH₂OH) | N-hydroxybutaneamide derivatives (Hydroxamic Acids) | Provides access to important compounds for medicinal chemistry. beilstein-archives.orgmdpi.com |
| Carbonyl Group Reduction | Reducing agents (e.g., LiAlH₄) | Substituted Pyrrolidines | Forms the core of many bioactive molecules and alkaloids. researchgate.net |
| Conjugate Addition | N-Heterocyclic Carbenes (NHC) and aldehydes | Functionalized Succinimide Derivatives | Creates complex dicarbonyl compounds as synthetic building blocks. acs.org |
Contributions to Materials Science and Polymer Chemistry
In the fields of materials science and polymer chemistry, N-substituted imides are recognized for their ability to be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting materials. ijcps.org The rigid five-membered succinimide ring and the polar imide group can enhance the thermal stability, mechanical strength, and chemical resistance of polymers.
This compound can function as a monomer or comonomer in polymerization reactions. The presence of the aromatic p-chlorophenyl group is significant as it can influence several characteristics of the final polymer:
Thermal Stability: The aromatic ring contributes to a higher glass transition temperature (Tg), making the polymer more resistant to heat.
Flame Retardancy: The chlorine atom can impart a degree of flame retardancy, a desirable property in many advanced materials.
Solubility and Processing: The chlorophenyl group affects the polymer's solubility in organic solvents, which is a critical factor for processing and application.
Dielectric Properties: Halogenated aromatic groups can alter the dielectric constant and loss factor of a material, making such polymers potentially useful in electronic applications.
Research into related N-substituted maleimides and itaconimides has shown that these monomers can be readily copolymerized with common monomers like styrene (B11656) and methyl methacrylate (B99206) to create copolymers with tailored properties. While specific research on the homopolymer of this compound is not extensive, its structural similarity to other N-arylimides suggests its potential for creating specialized polymers with enhanced thermal and electronic properties. ijcps.org
| Structural Feature | Potential Contribution to Polymer Properties | Application Area |
|---|---|---|
| Succinimide Ring | Increased thermal stability (higher Tg), chain rigidity. | High-performance plastics, engineering thermoplastics. |
| p-Chlorophenyl Group | Enhanced flame retardancy, modified dielectric properties, increased refractive index. | Electronic components, optical materials, fire-resistant materials. |
| Entire Monomer Unit | Potential for creating copolymers with tailored thermal, mechanical, and optical characteristics. | Specialty polymers, advanced composites, functional materials. |
Potential in Agrochemical Development (excluding efficacy or toxicity profiles)
The N-(chlorophenyl)succinimide scaffold is a foundational structural motif in a specific class of agricultural fungicides known as dicarboximides. nih.govnih.gov This class includes compounds that have been developed for the control of various plant pathogens. This compound serves as a key chemical intermediate or a structural analogue in the synthesis and development of these agrochemicals.
The synthetic pathway to many dicarboximide fungicides involves the reaction of a substituted aniline (B41778) (like p-chloroaniline) with an anhydride (B1165640), followed by further chemical modifications. Therefore, this compound represents a core structure from which more complex and commercially relevant fungicide molecules are built. For instance, the well-known fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) is a close structural relative, differing only in the position and number of chlorine atoms on the phenyl ring. nih.govnih.gov Other dicarboximide fungicides, such as Iprodione and Vinclozolin, also contain the N-(dichlorophenyl)imide feature, highlighting the importance of this chemical framework in the design of new plant protection agents.
The role of this compound in this context is that of a precursor or a model compound for structure-activity relationship studies during the discovery phase of new agrochemicals. Chemists synthesize various analogues based on this core structure to investigate how different substituents on the phenyl ring or the succinimide ring influence the molecule's physical and chemical properties, which are pertinent to its function as an agrochemical intermediate.
| Compound Name | Structural Relationship to this compound | Chemical Class |
|---|---|---|
| N-(3,5-dichlorophenyl)succinimide (NDPS) | Structural analogue with an additional chlorine atom on the phenyl ring. nih.govnih.gov | Dicarboximide |
| Iprodione | Contains a 3,5-dichlorophenyl group attached to a hydantoin (B18101) ring, which is structurally related to the succinimide ring. nih.gov | Dicarboximide |
| Vinclozolin | Features a 3,5-dichlorophenyl group attached to an oxazolidinedione ring, another related imide structure. nih.gov | Dicarboximide |
Supramolecular Chemistry and Intermolecular Interactions Involving N P Chlorophenyl Succinimide
Molecular Recognition and Self-Assembly Principles
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, while self-assembly is the spontaneous organization of these molecules into ordered structures. For N-(p-Chlorophenyl)succinimide, these principles are dictated by the distinct chemical properties of its functional groups. The succinimide (B58015) ring contains two carbonyl groups, which are excellent hydrogen bond acceptors, and the chlorophenyl group can participate in various interactions, including π-π stacking, C-H···π interactions, and halogen bonding.
The self-assembly process is driven by the thermodynamic favorability of forming multiple, weak intermolecular bonds, which collectively create a stable, ordered supramolecular structure. In the crystal lattice, molecules of N-(chlorophenyl)succinimide isomers arrange themselves to maximize these stabilizing interactions. For instance, in the related compound N-(2-chlorophenyl)succinimide, molecules are linked by weak C—H···π interactions, demonstrating a primary mode of self-assembly. nih.govresearchgate.net The specific geometry and electronic nature of the this compound molecule—its polarity, shape, and distribution of electron density—are the key factors that encode the information necessary for specific molecular recognition and subsequent self-assembly into larger architectures.
Design of Hydrogen-Bonded Architectures
Hydrogen bonding is a critical directional force in supramolecular chemistry, enabling the construction of predictable and robust molecular architectures. magtech.com.cn While this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···O hydrogen bonds. The hydrogen atoms on the phenyl ring and the methylene (B1212753) groups of the succinimide ring can act as weak donors, while the carbonyl oxygen atoms are effective acceptors.
The design of hydrogen-bonded architectures using this molecule involves leveraging these C-H···O interactions to form chains, sheets, or more complex three-dimensional networks. In analogous structures, such as N-(4-chlorophenyl)-N′-(4-methylphenyl)succinamide, strong intermolecular N—H⋯O hydrogen bonds are observed to link molecules into chains. nih.gov This highlights the powerful role of amide and imide functionalities in forming predictable one-dimensional motifs. The strategic placement of the chloro-substituent on the phenyl ring can also influence the strength and geometry of these interactions by modifying the acidity of the aromatic C-H protons, thereby fine-tuning the resulting supramolecular structure. The analysis of related N-(chlorophenyl)pyridinecarboxamides also shows the prevalence of hydrogen bonding in directing aggregation. dcu.ie
Host-Guest Chemistry Applications
Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. While specific applications of this compound as either a host or guest are not extensively documented, its structural features suggest potential roles in this field.
The planar and aromatic chlorophenyl group could allow the molecule to act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or molecular squares. northwestern.edu The binding in such systems would be driven by hydrophobic interactions and van der Waals forces.
Conversely, supramolecular assemblies of this compound could potentially form structures with cavities capable of hosting small guest molecules. The arrangement of multiple molecules through hydrogen bonding and π-stacking could create defined pockets or channels within the crystal lattice. The carbonyl oxygen atoms could also coordinate with cationic guests. The design of such systems often involves using metal centers to assemble organic ligands into macrocyclic structures, a strategy that could potentially incorporate succinimide-based ligands. northwestern.edu
Role in Crystal Engineering
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. This compound and its isomers are excellent models for studying the principles of crystal engineering. The choice and position of substituents on the phenyl ring can dramatically alter the crystal packing and, consequently, the material's physical properties.
Weak interactions, such as the C—H···π forces identified in N-(2-chlorophenyl)succinimide, are crucial synthons in the crystal engineering of these compounds. nih.govresearchgate.net By understanding and controlling these subtle forces, it is possible to guide the self-assembly process to produce crystals with specific packing motifs, which is fundamental to the rational design of new molecular materials.
Interactive Data Table: Crystallographic Data of N-(Chlorophenyl)succinimide Isomers
| Property | N-(2-Chlorophenyl)succinimide nih.gov | N-(3-Chlorophenyl)succinimide nih.gov |
| Molecular Formula | C₁₀H₈ClNO₂ | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.62 | 209.62 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pca2₁ | Pbca |
| a (Å) | 10.616 (1) | 12.884 (2) |
| b (Å) | 11.191 (2) | 7.173 (1) |
| c (Å) | 8.220 (1) | 20.805 (3) |
| V (ų) | 976.6 (2) | 1922.7 (5) |
| Z | 4 | 8 |
| Dihedral Angle (°) | 69.5 (1) | 59.5 (1) |
| Key Interactions | C—H···π | Layered chain packing |
Q & A
What synthetic routes are commonly employed to synthesize N-(p-chlorophenyl)succinimide, and what reaction conditions optimize yield and purity?
Answer: this compound is typically synthesized via condensation reactions. A Mannich-base approach, analogous to methods for related compounds, involves reacting succinimide with p-chloroaniline derivatives and aldehydes in polar solvents (e.g., water or acetonitrile). For example, a similar succinimide derivative was synthesized using equimolar ratios of succinimide, benzaldehyde derivatives, and amines in distilled water, followed by recrystallization for purification . Key parameters include solvent polarity (to enhance nucleophilicity), temperature control (room temperature to 80°C), and stoichiometric precision. Recrystallization from ethanol or acetonitrile ensures high purity .
Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and what are the critical analytical parameters?
Answer: Infrared (IR) spectroscopy identifies functional groups like the succinimide carbonyl stretch (~1700–1750 cm⁻¹). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves aromatic protons (δ 7.2–7.5 ppm) and the succinimide backbone. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. For example, IR and NMR were critical in confirming the structure of N-bromosuccinimide derivatives . Method validation should include retention time reproducibility (HPLC) and spectral correlation with reference data .
How can researchers experimentally determine the nephrotoxic mechanisms of this compound, including the role of leukotrienes and glutathione depletion?
Answer: In vivo studies using Fischer 344 rats are recommended, with intraperitoneal dosing and monitoring of renal biomarkers (e.g., serum creatinine, leukotriene C4/D4 levels). Glutathione depletion can be quantified via liver/kidney homogenate assays. Comparative studies with non-nephrotoxic analogs (e.g., N-(3,5-difluorophenyl)succinimide) help isolate toxicity mechanisms. Blocking leukotriene receptors or administering glutathione precursors can further validate pathways .
What structural features of halogenated succinimide derivatives, as revealed by X-ray crystallography, influence their reactivity in catalytic applications?
Answer: X-ray crystallography shows that halogen positioning (e.g., para-chloro) and coordination geometry (e.g., tetrahedral around halogens) dictate reactivity. For example, N-bromosuccinimide forms halogen-bridged anions in complexes like PPh₄[X(N-bromosuccinimide)₂], enhancing catalytic activity in alkene bromination . Crystallographic parameters (space group, lattice constants) should be cross-referenced with reactivity data to identify structure-activity relationships .
What laboratory safety protocols are essential when handling this compound to minimize exposure risks?
What experimental strategies are used to evaluate the anticonvulsant potential of this compound derivatives in preclinical models?
Answer: Employ the maximal electroshock (MES) test in mice, monitoring tonic-clonic seizure suppression. Dose-response curves (e.g., 50–200 mg/kg) and latency-to-seizure metrics are critical. Compare with positive controls (e.g., phenytoin) and assess neurotoxicity via rotorod tests. Structural analogs like BAM-IPPS have shown efficacy in similar models .
How do structural modifications (e.g., halogen type, substituent position) on the phenyl ring of N-(halophenyl)succinimides affect their metabolic disposition and toxicity profiles?
Answer: Chlorine at the para position increases nephrotoxicity compared to fluorine, as seen in Fischer 344 rat studies. Substituent lipophilicity influences metabolic clearance; dichloro derivatives exhibit slower elimination than difluoro analogs. Disposition studies using radiolabeled compounds and LC-MS metabolite profiling are recommended .
What solvent systems and reaction parameters are critical for efficient functionalization of this compound in nucleophilic substitution reactions?
Answer: Acetonitrile or dichloromethane enhances electrophilicity at the succinimide carbonyl. Reaction with amines or azides at 25–50°C under inert atmosphere (N₂/Ar) prevents hydrolysis. For example, N-chlorosuccinimide reacts with thiols in acetonitrile to yield sulfonyl chlorides .
What methodologies are employed to assess the stability and degradation pathways of this compound under varying storage conditions?
How do researchers integrate in vitro and in vivo models to elucidate the dual nephrotoxic and gastroprotective effects of this compound?
Answer: In vitro renal cell lines (e.g., HK-2) assess cytotoxicity via MTT assays, while in vivo rat models evaluate gastric mucosa protection (e.g., ethanol-induced ulcer assays). Mechanistic studies may involve cyclooxygenase inhibition or prostaglandin modulation. Dose-dependent effects should be compared across models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
